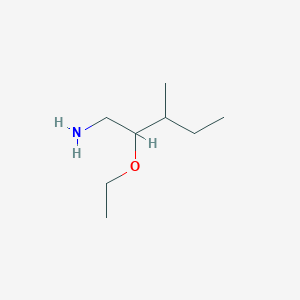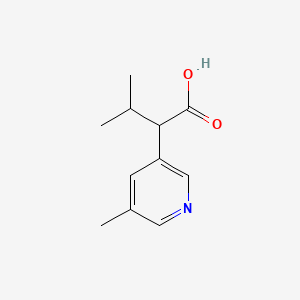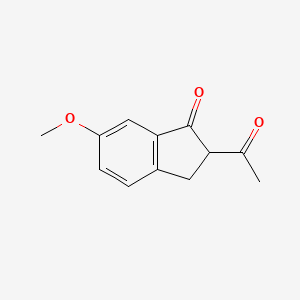
2-Methyl-2-(4-methylcyclohexyl)propanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-(4-methylcyclohexyl)propanal is an organic compound belonging to the class of aldehydes. It is characterized by a branched structure with a terminal carbonyl group, making it a reactive molecule. This compound is known for its applications in various fields, including flavor and fragrance industries, due to its distinctive aroma.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(4-methylcyclohexyl)propanal typically involves the reaction of 4-methylcyclohexanone with isobutyraldehyde in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pressure to ensure optimal yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions. The process may also include purification steps such as distillation or recrystallization to achieve the desired product quality.
化学反応の分析
Types of Reactions
2-Methyl-2-(4-methylcyclohexyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be employed for substitution reactions.
Major Products Formed
Oxidation: 2-Methyl-2-(4-methylcyclohexyl)propanoic acid.
Reduction: 2-Methyl-2-(4-methylcyclohexyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Methyl-2-(4-methylcyclohexyl)propanal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the flavor and fragrance industry due to its aromatic properties.
作用機序
The mechanism of action of 2-Methyl-2-(4-methylcyclohexyl)propanal involves its interaction with nucleophiles due to the electrophilic nature of the carbonyl carbon. This interaction can lead to the formation of various products depending on the reaction conditions and reagents used. The molecular targets and pathways involved in its biological activity are still under investigation.
類似化合物との比較
Similar Compounds
2-Methylpropanal: A simpler aldehyde with similar reactivity but lacking the cyclohexyl group.
2-Methyl-2-(methylsulfonyl)propanal: Contains a sulfonyl group, leading to different chemical properties and reactivity.
Uniqueness
2-Methyl-2-(4-methylcyclohexyl)propanal is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic effects. This makes it a valuable compound in the synthesis of complex molecules and in applications requiring specific aromatic properties.
特性
分子式 |
C11H20O |
|---|---|
分子量 |
168.28 g/mol |
IUPAC名 |
2-methyl-2-(4-methylcyclohexyl)propanal |
InChI |
InChI=1S/C11H20O/c1-9-4-6-10(7-5-9)11(2,3)8-12/h8-10H,4-7H2,1-3H3 |
InChIキー |
BVBNVDABCQMKLV-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CC1)C(C)(C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one](/img/structure/B13312366.png)


![3-Methyl-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13312391.png)

![(1-Methoxybutan-2-yl)[(2-methylphenyl)methyl]amine](/img/structure/B13312410.png)
![3-[(2,2,2-Trifluoroethyl)amino]propanenitrile](/img/structure/B13312422.png)




![1-[2-(morpholin-4-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13312447.png)

